molecular formula C14H11NO3S B6377010 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% CAS No. 1262001-08-0

2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%

Cat. No. B6377010
CAS RN: 1262001-08-0
M. Wt: 273.31 g/mol
InChI Key: WHBDRKOOHYOGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% (2C4MSPP95) is a synthetic organic compound that is used in a variety of scientific research applications. It is a white solid with a melting point of 131-133°C and a boiling point of 215-218°C. It is insoluble in water and slightly soluble in ethanol. 2C4MSPP95 is commonly used in organic synthesis and has been studied extensively for its various biochemical and physiological effects.

Scientific Research Applications

2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% is widely used in scientific research due to its unique properties. It is used in the synthesis of a variety of compounds, including drugs, pesticides, and other chemicals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, it is used in the synthesis of catalysts and other organic compounds.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is a safe compound, with no known toxicity. Finally, it is a versatile compound, with a wide range of applications.
However, there are also some limitations to using 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in laboratory experiments. First, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Second, it is not very stable, and its chemical properties can change over time. Finally, it can be difficult to obtain a pure sample of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%, as it can be contaminated with other compounds.

Future Directions

The use of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% in scientific research is a rapidly expanding field. Several potential future directions include the development of more efficient synthesis methods, the exploration of new applications, and the investigation of its biochemical and physiological effects. Additionally, further research could be conducted to better understand its mechanism of action and to explore its potential toxicity. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% as a drug or drug delivery system.

Synthesis Methods

2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% can be synthesized using a variety of methods. One such method is the reaction of 2-cyano-4-methylsulfonylphenol with ethyl chloroformate in the presence of triethylamine. This reaction yields 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95% as the major product and other minor byproducts. The reaction is carried out in an aqueous medium and is followed by a series of purification steps to obtain a pure sample of 2-Cyano-4-(3-methylsulfonylphenyl)phenol, 95%.

properties

IUPAC Name

2-hydroxy-5-(3-methylsulfonylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-19(17,18)13-4-2-3-10(8-13)11-5-6-14(16)12(7-11)9-15/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBDRKOOHYOGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684943
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(3-methylsulfonylphenyl)phenol

CAS RN

1262001-08-0
Record name 4-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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